Carperitide

Description

This compound has been reported in Metasequoia glyptostroboides with data available.

This compound is a Protein drug with a maximum clinical trial phase of III.

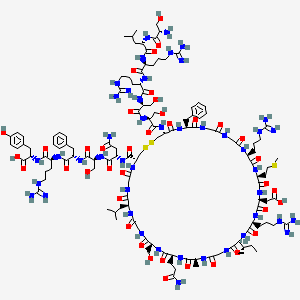

Structure

2D Structure

Properties

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(4R,10S,16S,19S,22S,28S,31S,34S,37S,40S,49S,52R)-52-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-19-(3-amino-3-oxopropyl)-49-benzyl-28-[(2S)-butan-2-yl]-31,40-bis(3-carbamimidamidopropyl)-34-(carboxymethyl)-16-(hydroxymethyl)-22-methyl-10-(2-methylpropyl)-37-(2-methylsulfanylethyl)-6,9,12,15,18,21,24,27,30,33,36,39,42,45,48,51-hexadecaoxo-1,2-dithia-5,8,11,14,17,20,23,26,29,32,35,38,41,44,47,50-hexadecazacyclotripentacontane-4-carbonyl]amino]-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C127H203N45O39S3/c1-9-64(6)99-121(209)150-52-94(182)151-65(7)100(188)155-76(34-35-91(129)179)109(197)167-85(56-174)104(192)149-53-96(184)153-78(43-62(2)3)102(190)148-54-97(185)154-89(119(207)164-82(48-92(130)180)114(202)169-86(57-175)116(204)163-81(46-67-23-14-11-15-24-67)113(201)158-73(27-18-39-143-125(135)136)107(195)166-84(122(210)211)47-68-30-32-69(178)33-31-68)60-213-214-61-90(171-118(206)88(59-177)170-117(205)87(58-176)168-108(196)74(28-19-40-144-126(137)138)156-106(194)72(26-17-38-142-124(133)134)157-112(200)79(44-63(4)5)161-101(189)70(128)55-173)120(208)162-80(45-66-21-12-10-13-22-66)103(191)147-50-93(181)146-51-95(183)152-71(25-16-37-141-123(131)132)105(193)160-77(36-42-212-8)110(198)165-83(49-98(186)187)115(203)159-75(111(199)172-99)29-20-41-145-127(139)140/h10-15,21-24,30-33,62-65,70-90,99,173-178H,9,16-20,25-29,34-61,128H2,1-8H3,(H2,129,179)(H2,130,180)(H,146,181)(H,147,191)(H,148,190)(H,149,192)(H,150,209)(H,151,182)(H,152,183)(H,153,184)(H,154,185)(H,155,188)(H,156,194)(H,157,200)(H,158,201)(H,159,203)(H,160,193)(H,161,189)(H,162,208)(H,163,204)(H,164,207)(H,165,198)(H,166,195)(H,167,197)(H,168,196)(H,169,202)(H,170,205)(H,171,206)(H,172,199)(H,186,187)(H,210,211)(H4,131,132,141)(H4,133,134,142)(H4,135,136,143)(H4,137,138,144)(H4,139,140,145)/t64-,65-,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,85-,86-,87-,88-,89-,90-,99-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSQLIUXCMFBZME-MPVJKSABSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C1C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NCC(=O)NC(CSSCC(C(=O)NC(C(=O)NCC(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCNC(=N)N)CC(=O)O)CCSC)CCCNC(=N)N)CC2=CC=CC=C2)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(CO)N)C(=O)NC(CC(=O)N)C(=O)NC(CO)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC4=CC=C(C=C4)O)C(=O)O)CC(C)C)CO)CCC(=O)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@H]1C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)NCC(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)NCC(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCCNC(=N)N)CC(=O)O)CCSC)CCCNC(=N)N)CC2=CC=CC=C2)NC(=O)[C@H](CO)NC(=O)[C@H](CO)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CO)N)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC4=CC=C(C=C4)O)C(=O)O)CC(C)C)CO)CCC(=O)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C127H203N45O39S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201346607 | |

| Record name | Carperitide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201346607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

3080.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85637-73-6, 89213-87-6 | |

| Record name | Atrial Natriuretic Factor | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085637736 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carperitide [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089213876 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Atrial natriuretic peptide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15591 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Carperitide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201346607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 89213-87-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Carperitide: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Carperitide, a recombinant form of human alpha-atrial natriuretic peptide (α-hANP), is a potent vasodilator and natriuretic agent primarily utilized in the treatment of acute heart failure. This technical guide provides an in-depth overview of the discovery, synthesis, and biological action of this compound. It details both the recombinant production and chemical synthesis methodologies, including experimental protocols and quantitative data. Furthermore, this document elucidates the signaling pathways through which this compound exerts its therapeutic effects and provides protocols for key experimental assays used in its characterization.

Discovery and Development

This compound, also known as SUN 4936, was developed by Daiichi Sankyo.[1] It is a 28-amino acid peptide that is identical to the endogenous human α-ANP. The discovery of endogenous ANP in the 1980s and its role in cardiovascular homeostasis paved the way for the development of this compound as a therapeutic agent. It was first approved in Japan for the treatment of acute heart failure. The primary motivation for its development was to harness the beneficial hemodynamic effects of ANP, which include vasodilation, natriuresis, and diuresis, in a clinical setting.[2]

Synthesis of this compound

This compound can be produced through two primary methods: recombinant DNA technology and chemical peptide synthesis.

Recombinant Production in Escherichia coli

The production of this compound is often achieved through recombinant expression in E. coli.[3][4] This method allows for the large-scale and cost-effective synthesis of the peptide.

-

Gene Synthesis and Vector Construction: The gene encoding human α-ANP is synthesized and cloned into an expression vector, such as pET28a(+) or pCLaHtrp3t.[3][4] Often, the gene is expressed as a fusion protein with a tag (e.g., His6-tag or Glutathione S-transferase) to enhance stability and facilitate purification.[3][5] A specific protease cleavage site (e.g., for Endoproteinase Lys-C or Achromobacter protease I) is typically engineered between the fusion tag and the this compound sequence.[3][4]

-

Expression: The expression vector is transformed into a suitable E. coli host strain, such as BL21(DE3).[3] The bacterial culture is grown to an optimal density, and protein expression is induced, commonly with Isopropyl β-D-1-thiogalactopyranoside (IPTG).

-

Cell Lysis and Inclusion Body Solubilization: After expression, the bacterial cells are harvested and lysed. This compound, often expressed as inclusion bodies, is separated from the soluble proteins by centrifugation. The inclusion bodies are then washed and solubilized using denaturing agents like urea or guanidinium hydrochloride.

-

Protein Refolding: The solubilized fusion protein is refolded into its native conformation, typically by dialysis or rapid dilution into a refolding buffer.

-

Enzymatic Cleavage: The fusion tag is removed by enzymatic cleavage with a specific protease (e.g., Endoproteinase Lys-C or Achromobacter protease I) that recognizes the engineered cleavage site.[3][4]

-

Purification: The cleaved this compound is purified from the fusion tag and other contaminants using a combination of chromatographic techniques. Common methods include reverse-phase high-performance liquid chromatography (RP-HPLC) and size-exclusion chromatography.[6][7]

-

Characterization: The purity and identity of the final product are confirmed by analytical techniques such as HPLC, mass spectrometry, and amino acid analysis.[7][8][9][10]

| Parameter | Value | Reference |

| Expression System | E. coli BL21(DE3) with pET28a(+) vector | [3] |

| Yield | ~16 mg/L of bacterial culture | [3] |

| Purity | >90% | [3] |

| Molecular Weight | 3080 Da | [3] |

Chemical Synthesis

Solid-phase peptide synthesis (SPPS) using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry is a common method for the chemical synthesis of this compound.[11] A fragment-based approach can be employed to improve efficiency.

-

Resin Preparation: A suitable resin, such as 2-chlorotrityl chloride resin, is used as the solid support.[12] The first C-terminal amino acid (Arginine in this compound) is attached to the resin.

-

Fragment Synthesis: The this compound sequence is divided into several fragments. Each fragment is synthesized on the resin using a standard Fmoc-SPPS protocol. This involves sequential steps of Fmoc deprotection (typically with piperidine in DMF), amino acid coupling (using activating agents like HBTU/HOBt or DIC/HOBt), and washing.[12][13]

-

Fragment Coupling: The synthesized peptide fragments are cleaved from the resin and then coupled together in a solution-phase reaction to form the full-length this compound sequence.

-

Disulfide Bond Formation: The intramolecular disulfide bond between the two cysteine residues is formed through oxidation, often using air oxidation or other oxidizing agents.

-

Cleavage and Deprotection: The final peptide is cleaved from the solid support, and all side-chain protecting groups are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers.[14]

-

Purification: The crude peptide is purified by RP-HPLC.

-

Characterization: The purity and identity of the synthetic this compound are confirmed by HPLC and mass spectrometry.[8][9][10]

| Parameter | Value | Reference |

| Synthesis Strategy | Fmoc solid-phase fragment synthesis | [11] |

| Crude Peptide Purity | >75% | [11] |

| Total Yield | >25% | [11] |

Signaling Pathway and Mechanism of Action

This compound exerts its effects by activating the natriuretic peptide receptor-A (NPR-A), which is a guanylyl cyclase-coupled receptor.[15] This initiates a signaling cascade that leads to vasodilation and natriuresis.

Binding of this compound to NPR-A activates the intracellular guanylyl cyclase domain, which catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[15] The elevated intracellular cGMP levels then activate Protein Kinase G (PKG), which in turn phosphorylates various downstream targets in vascular smooth muscle cells and the kidneys. This leads to vasodilation (relaxation of blood vessels) and increased natriuresis (sodium excretion) and diuresis (water excretion).[15] this compound also inhibits the renin-angiotensin-aldosterone system.

Experimental Workflows and Protocols

cGMP Measurement in Vascular Smooth Muscle Cells

This assay quantifies the intracellular accumulation of cGMP in response to this compound stimulation.

-

Cell Culture: Plate vascular smooth muscle cells in a multi-well plate and grow to confluence.

-

Stimulation: Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cGMP degradation. Then, stimulate the cells with various concentrations of this compound for a defined period.

-

Cell Lysis: Aspirate the medium and lyse the cells using a lysis buffer to release intracellular cGMP.

-

cGMP Quantification: Quantify the cGMP concentration in the cell lysates using a competitive enzyme-linked immunosorbent assay (ELISA) kit.

-

Data Analysis: Generate a standard curve using known concentrations of cGMP. Calculate the cGMP concentrations in the samples and plot them against the this compound concentrations to obtain a dose-response curve.

Ex Vivo Vasodilation Assay Using Aortic Rings

This assay assesses the vasodilatory effect of this compound on isolated blood vessels.

-

Tissue Preparation: Euthanize a rat and excise the thoracic aorta. Clean the aorta of adherent connective tissue and cut it into rings of 2-3 mm in length.[16]

-

Mounting: Suspend the aortic rings in an organ bath filled with Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O2/5% CO2. Attach one end of the ring to a fixed support and the other to an isometric force transducer.

-

Equilibration and Pre-constriction: Allow the rings to equilibrate under a resting tension. Then, induce a stable contraction with a vasoconstrictor agent like phenylephrine or norepinephrine.

-

This compound Administration: Once a stable contraction is achieved, add cumulative concentrations of this compound to the organ bath.

-

Data Recording and Analysis: Record the changes in isometric tension. Express the relaxation as a percentage of the pre-contraction induced by the vasoconstrictor. Plot the percentage of relaxation against the logarithm of the this compound concentration to generate a concentration-response curve.

In Vivo Natriuresis and Diuresis Assay in Rats

This assay measures the effect of this compound on urine and sodium excretion in a live animal model.

-

Animal Preparation: House rats in individual metabolic cages that allow for the separate collection of urine and feces. Provide free access to food and water.

-

This compound Administration: Administer this compound to the test group of rats, typically via intravenous infusion. Administer a vehicle control to the control group.

-

Urine Collection: Collect urine from each rat at predetermined time intervals (e.g., every hour for several hours).

-

Measurement of Diuresis: Measure the volume of urine collected at each time point to determine the diuretic effect.

-

Measurement of Natriuresis: Determine the sodium concentration in the collected urine samples using a flame photometer or an ion-selective electrode.

-

Data Analysis: Calculate the total urine output and sodium excretion over the collection period. Compare the results from the this compound-treated group with the control group to determine the statistical significance of the diuretic and natriuretic effects.

Conclusion

This compound represents a significant therapeutic agent in the management of acute heart failure, leveraging the physiological actions of endogenous ANP. Its production through both recombinant and chemical synthesis methods allows for a reliable supply for clinical use. A thorough understanding of its synthesis, signaling pathway, and methods for its characterization is crucial for researchers and professionals in the field of drug development. The protocols and data presented in this guide offer a comprehensive resource for the scientific community engaged in the study and application of this compound and other natriuretic peptides.

References

- 1. Evaluation of endothelium-derived nitric oxide mediated vasodilation utilizing ex vivo perfusion of an intact vessel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. genebiosystems.com [genebiosystems.com]

- 3. search.lib.latrobe.edu.au [search.lib.latrobe.edu.au]

- 4. Bacterial synthesis of recombinant alpha-human atrial natriuretic polypeptide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdanderson.org [mdanderson.org]

- 6. Synthesis of recombinant atrial natriuretic peptide (rANP) using hybrid fusion protein-phage fr coat/ANP (CP/ANP) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Overexpression and purification of recombinant atrial natriuretic peptide using hybrid fusion protein REF-ANP in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. lcms.cz [lcms.cz]

- 9. lcms.labrulez.com [lcms.labrulez.com]

- 10. Characterization of Synthetic Peptides by Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. CN103204923B - Solid phase fragment method prepares this compound - Google Patents [patents.google.com]

- 12. peptide.com [peptide.com]

- 13. CN104530218A - Solid-phase synthesis method of teriparatide - Google Patents [patents.google.com]

- 14. chem.uci.edu [chem.uci.edu]

- 15. researchgate.net [researchgate.net]

- 16. reprocell.com [reprocell.com]

The Role of Carperitide in Cardiovascular Homeostasis: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Core Objective: This document provides an in-depth technical overview of carperitide, a synthetic analogue of human alpha-atrial natriuretic peptide (α-hANP). It details its mechanism of action, summarizes key quantitative data from preclinical and clinical studies, outlines representative experimental protocols, and visualizes complex biological and experimental processes.

Introduction

This compound, also known as alpha-human atrial natriuretic peptide (hANP), is a 28-amino-acid synthetic peptide hormone that plays a critical role in cardiovascular homeostasis.[1] It is a recombinant form of the endogenous atrial natriuretic peptide (ANP) that is naturally synthesized, stored, and released by atrial myocytes in response to atrial wall distension, which occurs with increased blood volume and pressure.[2][3] Primarily utilized in Japan for the management of acute decompensated heart failure (ADHF), this compound exerts its therapeutic effects through a combination of vasodilation, diuresis, and natriuresis, which collectively reduce cardiac preload and afterload.[3][4] This guide explores the molecular underpinnings of this compound's function and the experimental basis for its clinical application.

Mechanism of Action: The NPR-A/cGMP Signaling Pathway

This compound's physiological effects are mediated through its binding to and activation of the natriuretic peptide receptor-A (NPR-A), also known as guanylate cyclase-A (GC-A).[2][5][6] This receptor is a transmembrane protein with an extracellular ligand-binding domain and an intracellular domain possessing guanylate cyclase activity.[2][6]

The binding of this compound to NPR-A induces a conformational change in the receptor, leading to the activation of its intracellular guanylate cyclase domain.[6] This enzyme catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[2][3] cGMP acts as a crucial second messenger, activating cGMP-dependent protein kinase G (PKG).[2][7] The activation of PKG initiates a cascade of phosphorylation events in various target cells, including vascular smooth muscle cells, renal tubular cells, and adrenal gland cells, resulting in the wide-ranging physiological effects of this compound.[2]

Physiological Effects on Cardiovascular Homeostasis

The elevation of intracellular cGMP triggers multiple downstream effects that are central to this compound's role in managing cardiovascular stress.

Vasodilation and Hemodynamic Effects

In vascular smooth muscle cells, PKG activation leads to the relaxation of the muscle, causing vasodilation of both arteries and veins.[2] This vasodilation reduces systemic vascular resistance (afterload) and central venous pressure (preload), thereby decreasing the workload on the failing heart.[3]

Renal Effects: Natriuresis and Diuresis

In the kidneys, this compound enhances renal function.[8] It dilates afferent glomerular arterioles and constricts efferent arterioles, increasing the glomerular filtration rate (GFR).[8] Furthermore, it acts on the renal tubules to inhibit sodium reabsorption.[2] These actions collectively lead to increased excretion of sodium (natriuresis) and water (diuresis), which helps to reduce total blood volume and alleviate fluid overload.[2][3]

Neurohormonal Modulation

This compound also plays a crucial role in counter-regulating neurohormonal systems that are often over-activated in heart failure. It inhibits the Renin-Angiotensin-Aldosterone System (RAAS) by suppressing renin secretion, which in turn reduces the production of angiotensin II and aldosterone.[2][8] This leads to further vasodilation and reduced sodium and water retention. Additionally, this compound has an inhibitory effect on the sympathetic nervous system, helping to decrease heart rate and sympathetic vasoconstriction.[2]

Quantitative Data from Key Studies

The following tables summarize quantitative outcomes from notable preclinical and clinical investigations of this compound.

Table 1: Hemodynamic Effects of this compound

| Parameter | Study Population | Intervention | Baseline Value (Mean ± SD) | Post-Intervention Value (Mean ± SD) | P-Value | Reference |

|---|---|---|---|---|---|---|

| Pulmonary Capillary Wedge Pressure (PCWP) | Patients with severe heart failure post-MI (n=9) | This compound (0.05-0.10 µg/kg/min) | 21 ± 6 mmHg | 11 ± 5 mmHg (at 4 hours) | <0.01 | [9] |

| Plasma Aldosterone | Patients with severe heart failure post-MI (n=9) | This compound (0.05-0.10 µg/kg/min) | 148 ± 68 pg/mL | 56 ± 29 pg/mL | <0.05 | [9] |

| Systemic Vascular Resistance | Dogs with low-output heart failure | This compound (0.1-1 µg/kg/min) | Not Specified | Decreased | N/A | [10] |

| Cardiac Output | Dogs with low-output heart failure | this compound (0.1-1 µg/kg/min) | Not Specified | Increased | N/A |[10] |

Table 2: Clinical Outcomes and Adverse Events

| Endpoint | Study/Trial | This compound Group | Control/Standard Treatment Group | Metric (95% CI) | P-Value | Reference |

|---|---|---|---|---|---|---|

| In-Hospital Mortality | Propensity Score-Matched Analysis (n=734) | Treated | Not Treated | Odds Ratio: 2.13 (1.17-3.85) | 0.013 | [11] |

| Death and Rehospitalization (18-month follow-up) | PROTECT Study (n=49) | 11.5% (3/26) | 34.8% (8/23) | N/A | 0.0359 | [12] |

| All-cause Death & HF Hospitalization (2-year follow-up) | LASCAR-AHF Trial (n=247) | 29.5% (36/122) | 28.0% (35/125) | Hazard Ratio: 1.26 (0.78-2.06) | 0.827 | [13][14] |

| Clinical Improvement | "Real World" Registry (n=3,777) | 82% of patients | N/A | N/A | N/A | [15] |

| Adverse Event (Any) | "Real World" Registry (n=3,777) | 16.9% of patients | N/A | N/A | N/A | [15] |

| Hypotension (Adverse Event) | "Real World" Registry (n=3,777) | 9.5% of patients | N/A | N/A | N/A |[15] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments involving this compound.

Protocol: Assessment of Hemodynamic Effects in a Canine Model of Heart Failure

This protocol is a generalized representation based on methodologies described in animal studies.[10][16]

-

Animal Preparation:

-

Anesthetize adult mongrel dogs using an appropriate agent (e.g., sodium pentobarbital).

-

Intubate and mechanically ventilate the animals.

-

Perform a left thoracotomy to expose the heart.

-

Induce acute heart failure by coronary artery occlusion (e.g., ligation of the left anterior descending coronary artery) combined with saline loading to increase cardiac filling pressures.

-

-

Instrumentation and Monitoring:

-

Insert a catheter into the femoral artery to continuously monitor systemic arterial blood pressure.

-

Place a Swan-Ganz catheter via the jugular vein into the pulmonary artery to measure pulmonary arterial pressure (PAP), right atrial pressure (RAP), and pulmonary capillary wedge pressure (PCWP).

-

Use thermodilution via the Swan-Ganz catheter to determine cardiac output (CO).

-

Calculate systemic vascular resistance (SVR) using the formula: SVR = (Mean Arterial Pressure - Mean RAP) / CO.

-

-

Drug Administration:

-

Prepare a stock solution of this compound in sterile saline.

-

Following stabilization of the heart failure model, begin a continuous intravenous infusion of this compound at desired doses (e.g., 0.1 to 1.0 µg/kg/min).

-

A control group should receive a saline infusion of equivalent volume.

-

-

Data Collection and Analysis:

-

Record all hemodynamic parameters at baseline (pre-infusion) and at regular intervals throughout the infusion period (e.g., every 15-30 minutes).

-

Collect blood samples at baseline and specified time points to measure plasma levels of this compound, cGMP, renin, and aldosterone using ELISA or RIA kits.

-

Analyze data using appropriate statistical tests (e.g., repeated measures ANOVA) to compare changes from baseline and differences between treatment and control groups.

-

References

- 1. Innovative Therapeutics: Designer Natriuretic Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What is the mechanism of this compound? [synapse.patsnap.com]

- 3. What is this compound used for? [synapse.patsnap.com]

- 4. Current Understanding of the Compensatory Actions of Cardiac Natriuretic Peptides in Cardiac Failure: A Clinical Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Current Modulation of Guanylate Cyclase Pathway Activity—Mechanism and Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Guanylyl Cyclase/Atrial Natriuretic Peptide Receptor-A: Role in the Pathophysiology of Cardiovascular Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Cardiovascular and renal effects of this compound and nesiritide in cardiovascular surgery patients: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Usefulness of this compound for the treatment of refractory heart failure due to severe acute myocardial infarction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. This compound Is Associated With Increased In-Hospital Mortality in Acute Heart Failure: A Propensity Score-Matched Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Effects of this compound on the long-term prognosis of patients with acute decompensated chronic heart failure: the PROTECT multicenter randomized controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. academic.oup.com [academic.oup.com]

- 14. Effect of low-dose administration of this compound for acute heart failure: the LASCAR-AHF trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Multicenter prospective investigation on efficacy and safety of this compound for acute heart failure in the 'real world' of therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. [Effect of this compound (alpha-human atrial natriuretic polypeptide) on the cardiovascular system in experimental animals] - PubMed [pubmed.ncbi.nlm.nih.gov]

Carperitide Signaling Pathway via cGMP: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carperitide, a recombinant form of human atrial natriuretic peptide (ANP), is a key therapeutic agent in the management of acute heart failure.[1][2] Its mechanism of action is intrinsically linked to the cyclic guanosine monophosphate (cGMP) signaling pathway, a crucial regulator of cardiovascular homeostasis. This technical guide provides a comprehensive overview of the this compound signaling cascade, from receptor binding to downstream physiological effects. It is intended to serve as a detailed resource for researchers, scientists, and professionals involved in drug development, offering insights into the molecular interactions, quantitative parameters, and experimental methodologies that underpin our understanding of this vital pathway.

Core Signaling Pathway

The signaling cascade initiated by this compound is a multi-step process that translates an extracellular signal into a series of intracellular events, culminating in significant physiological responses.

Receptor Binding and Guanylate Cyclase Activation

This compound, like its endogenous counterpart ANP, initiates its action by binding to the natriuretic peptide receptor-A (NPR-A).[3] This receptor is a transmembrane protein with an extracellular ligand-binding domain and an intracellular domain possessing guanylate cyclase activity.[4] The binding of this compound to NPR-A induces a conformational change in the receptor, leading to the activation of its intrinsic guanylate cyclase domain.[3] This activation is a critical first step, as it catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[3][5]

cGMP as a Second Messenger

The resulting increase in intracellular cGMP concentration is the central event in the this compound signaling pathway. cGMP acts as a second messenger, propagating the signal within the cell. The magnitude of the cGMP response is dose-dependent. For instance, in thoracic aorta smooth muscle cells, a 24-hour treatment with 1 µM of an ANP analog, atriopeptin III, has been shown to cause a sixfold increase in basal cGMP levels.[6]

Activation of Protein Kinase G (PKG)

The primary effector of cGMP in this pathway is cGMP-dependent protein kinase (PKG).[3] cGMP binds to the regulatory domain of PKG, causing a conformational change that activates the kinase's catalytic domain.[7] This activation enables PKG to phosphorylate a variety of downstream protein substrates on serine and threonine residues, thereby modulating their activity and leading to the physiological effects of this compound.[3][8]

Downstream Effects and Physiological Responses

The activation of PKG by this compound-induced cGMP leads to several key physiological outcomes:

-

Vasodilation: PKG phosphorylates several proteins in vascular smooth muscle cells that lead to a decrease in intracellular calcium concentration and desensitization of the contractile machinery to calcium. This results in smooth muscle relaxation and vasodilation, which in turn reduces systemic vascular resistance and blood pressure.[3][9]

-

Natriuresis and Diuresis: In the kidneys, this compound-mediated cGMP signaling increases the glomerular filtration rate and inhibits sodium reabsorption in the renal tubules. This leads to increased excretion of sodium (natriuresis) and water (diuresis), helping to reduce blood volume.[3]

-

Inhibition of the Renin-Angiotensin-Aldosterone System (RAAS): this compound can suppress the release of renin, thereby inhibiting the RAAS, a key system in blood pressure regulation and fluid balance.[1]

Quantitative Data Summary

The following tables summarize the available quantitative data related to the this compound signaling pathway.

| Parameter | Cell Type | Agonist (Concentration) | Change in cGMP Level | Reference |

| Basal cGMP Level Increase | Thoracic Aorta Smooth Muscle Cells | Atriopeptin III (1 µM) | Sixfold increase over basal | [6] |

| Downstream Effect | Cell Type | Agonist | Observed Effect | Reference |

| VASP Phosphorylation | Cardiac Myocytes | ANP | Rapid phosphorylation at Ser239 | [10] |

| VASP Phosphorylation | Platelets | BNP | Significant increase in the presence of IBMX (30 µM) | [11] |

Experimental Protocols

This section provides an overview of key experimental methodologies used to study the this compound-cGMP signaling pathway.

Measurement of cGMP Levels

1. Radioimmunoassay (RIA):

-

Principle: A competitive binding assay where a known quantity of radiolabeled cGMP competes with the cGMP in the sample for binding to a limited amount of anti-cGMP antibody. The amount of radioactivity is inversely proportional to the concentration of cGMP in the sample.

-

Protocol Outline:

-

Prepare cell or tissue lysates.

-

Incubate samples with a mixture of 125I-labeled cGMP and a specific anti-cGMP antibody.

-

Separate antibody-bound cGMP from free cGMP.

-

Measure the radioactivity of the antibody-bound fraction using a gamma counter.

-

Quantify cGMP concentration by comparing with a standard curve.[12]

-

2. Enzyme-Linked Immunosorbent Assay (ELISA):

-

Principle: A competitive immunoassay where cGMP in the sample competes with a fixed amount of enzyme-labeled cGMP for binding to a limited number of anti-cGMP antibody binding sites coated on a microplate.

-

Protocol Outline:

-

Add samples and standards to microplate wells coated with anti-cGMP antibody.

-

Add enzyme-conjugated cGMP to each well and incubate.

-

Wash the plate to remove unbound reagents.

-

Add a substrate for the enzyme and incubate to allow color development.

-

Stop the reaction and measure the absorbance at a specific wavelength. The intensity of the color is inversely proportional to the cGMP concentration.[4]

-

Measurement of Guanylate Cyclase Activity

-

Principle: This assay measures the production of cGMP from GTP in the presence of a membrane preparation containing the NPR-A receptor.

-

Protocol Outline:

-

Isolate membrane fractions from cells or tissues of interest.

-

Incubate the membrane preparation with GTP and a buffer containing necessary cofactors (e.g., Mg2+ or Mn2+).

-

Stimulate the reaction with this compound or ANP.

-

Stop the reaction and measure the amount of cGMP produced using RIA or ELISA.[12]

-

Measurement of Protein Kinase G (PKG) Activity

1. Colorimetric Kinase Assay:

-

Principle: This assay measures the phosphorylation of a specific PKG peptide substrate by PKG in the cell lysate. The amount of phosphorylated substrate is then quantified colorimetrically.

-

Protocol Outline:

-

Prepare cell or tissue lysates.

-

Add the lysate to a microplate well containing a PKG-specific peptide substrate and ATP.

-

Incubate to allow for the phosphorylation reaction.

-

Add a detection antibody that specifically binds to the phosphorylated substrate.

-

Add a secondary antibody conjugated to an enzyme (e.g., HRP) and a colorimetric substrate.

-

Measure the absorbance to quantify PKG activity.[8]

-

2. Western Blot for VASP Phosphorylation:

-

Principle: Vasodilator-stimulated phosphoprotein (VASP) is a well-known substrate of PKG. The phosphorylation of VASP at specific sites (e.g., Ser239) can be used as a surrogate marker for PKG activity.

-

Protocol Outline:

-

Treat cells with this compound for various times and concentrations.

-

Lyse the cells and separate the proteins by SDS-PAGE.

-

Transfer the proteins to a membrane (e.g., PVDF or nitrocellulose).

-

Probe the membrane with a primary antibody specific for phosphorylated VASP (Ser239).

-

Incubate with a secondary antibody conjugated to an enzyme.

-

Detect the signal using chemiluminescence and quantify the band intensity.[10]

-

Visualizations

Caption: The this compound signaling pathway from receptor binding to physiological response.

Caption: Workflow for the experimental measurement of intracellular cGMP concentrations.

References

- 1. Effect of this compound on Clinical Outcomes in Patients With Heart Failure: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. jacc.org [jacc.org]

- 3. What is the mechanism of this compound? [synapse.patsnap.com]

- 4. research.unipg.it [research.unipg.it]

- 5. Cyclic GMP-dependent signaling in cardiac myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Regulation of atrial natriuretic peptide receptors in vascular smooth muscle cells: role of cGMP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Constitutive Protein Kinase G Activation Exacerbates Stress-induced Cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. PKG-Modified TSC2 Regulates mTORC1 Activity to Counter Adverse Cardiac Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ahajournals.org [ahajournals.org]

- 10. Regulation of VASP phosphorylation in cardiac myocytes: differential regulation by cyclic nucleotides and modulation of protein expression in diabetic and hypertrophic heart - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Natriuretic peptides induce weak VASP phosphorylation at Serine 239 in platelets - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | Effects of cGMP/Akt/GSK-3β signaling pathway on atrial natriuretic peptide secretion in rabbits with rapid atrial pacing [frontiersin.org]

Molecular Targets of Carperitide in Cardiomyocytes: An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Carperitide, a recombinant form of human atrial natriuretic peptide (α-hANP), exerts its primary therapeutic effects in acute heart failure by targeting specific receptors on cardiomyocytes.[1][2] This document provides a detailed examination of the molecular interactions of this compound, focusing on its primary receptor, the subsequent signaling cascade, and the downstream physiological responses. Quantitative data on binding affinities and functional activity are presented, alongside detailed protocols for key experimental assays used to characterize these interactions. Visual diagrams of signaling pathways and experimental workflows are provided to facilitate a comprehensive understanding of this compound's mechanism of action at the cellular level.

Primary Molecular Target: Natriuretic Peptide Receptor-A (NPR-A)

The principal molecular target for this compound in cardiomyocytes is the Natriuretic Peptide Receptor-A (NPR-A) , also known as guanylyl cyclase-A (GC-A).[3][4][5][6] NPR-A is a single-pass transmembrane receptor that possesses intrinsic enzymatic activity.[4] It functions as a particulate guanylate cyclase (pGC), which, upon activation, catalyzes the conversion of guanosine triphosphate (GTP) to the second messenger, cyclic guanosine monophosphate (cGMP).[1][2][4][7]

The this compound Signaling Pathway in Cardiomyocytes

The binding of this compound to the extracellular domain of NPR-A induces a conformational change that activates the receptor's intracellular guanylyl cyclase domain.[4][5] This activation leads to a significant increase in intracellular cGMP levels.[1][2] cGMP then allosterically activates cGMP-dependent Protein Kinase G (PKG), a key downstream effector.[3][8][9] PKG proceeds to phosphorylate a multitude of target proteins within the cardiomyocyte, including those involved in calcium homeostasis, myofilament sensitivity, and gene expression, ultimately antagonizing hypertrophic growth and promoting vasorelaxation.[4][9][10] This cascade is the foundation of this compound's therapeutic action, contributing to the reduction of cardiac preload and afterload.[1][2]

Caption: Signaling pathway of this compound in cardiomyocytes via the NPR-A receptor.

Quantitative Data Summary

The interaction of this compound with its target and its functional consequences have been quantified in various studies. The following table summarizes key parameters.

| Parameter | Value | Model System | Notes | Reference(s) |

| Binding Affinity (Kd) | ~0.46 nM | Glomeruli from normal rats | Represents high-affinity binding to NPR-A. | [11] |

| EC₅₀ for cGMP Accumulation | Not specified | Cultured human umbilical-vein endothelial cells | This compound stimulates cGMP accumulation in a dose-dependent manner. | [11] |

| Plasma cGMP Increase | Significant increase | Patients with Acute Decompensated Heart Failure | Intravenous infusion leads to a measurable systemic increase in cGMP. | [12] |

| Plasma ANP Levels | 595 - 999 pg/mL | Patients with Acute Heart Failure (post-infusion) | Achieved plasma concentrations during therapeutic use. | [13] |

Experimental Protocols

The elucidation of this compound's molecular targets relies on specific biochemical and cell-based assays. Detailed methodologies for two key experiments are provided below.

Radioligand Binding Assay

This assay quantifies the affinity (Kd) and density (Bmax) of this compound for its receptor, NPR-A, on cardiomyocyte membranes.

Methodology:

-

Membrane Preparation: Isolate cardiomyocytes from tissue. Homogenize cells in a cold buffer and perform differential centrifugation to pellet a crude membrane fraction rich in transmembrane receptors. Resuspend the pellet in an appropriate assay buffer.

-

Binding Reaction: In a series of tubes, incubate a fixed amount of membrane protein with increasing concentrations of radiolabeled this compound (e.g., ¹²⁵I-Carperitide).

-

Competition Binding: To determine non-specific binding, run a parallel set of reactions that include a high concentration of unlabeled this compound to displace the radiolabeled ligand from the specific receptor sites.

-

Separation: After incubation to equilibrium, rapidly separate receptor-bound from free radioligand via vacuum filtration through glass fiber filters. The filters trap the membranes while allowing the unbound ligand to pass through.

-

Quantification: Measure the radioactivity trapped on the filters using a gamma counter.

-

Data Analysis: Subtract non-specific binding from total binding to yield specific binding. Analyze the specific binding data using Scatchard analysis or non-linear regression to calculate the Kd and Bmax.

Caption: Experimental workflow for a radioligand binding assay.

cGMP Accumulation Assay

This functional assay measures the dose-dependent ability of this compound to stimulate the production of its second messenger, cGMP, in intact cardiomyocytes.

Methodology:

-

Cell Culture: Plate primary cardiomyocytes or a suitable cardiac cell line in multi-well plates and grow to confluence.

-

Pre-treatment: Before stimulation, pre-incubate the cells with a phosphodiesterase (PDE) inhibitor, such as IBMX. This step is crucial as it prevents the rapid degradation of newly synthesized cGMP, thus amplifying the signal.

-

Stimulation: Treat the cells with a range of this compound concentrations for a defined period (e.g., 10-15 minutes) at 37°C.

-

Lysis and Extraction: Terminate the reaction by aspirating the medium and lysing the cells with a solution like 0.1 M HCl or ethanol to release intracellular cGMP and halt enzymatic activity.

-

Quantification: Centrifuge the cell lysates to pellet debris. Assay the supernatant for cGMP content using a competitive Enzyme-Linked Immunosorbent Assay (ELISA) or Radioimmunoassay (RIA).[14]

-

Data Analysis: Normalize cGMP concentrations to the total protein content in each well. Plot the normalized cGMP levels against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀.

Caption: Experimental workflow for a cGMP accumulation assay.

Conclusion

The molecular interaction between this compound and the NPR-A receptor on cardiomyocytes is the definitive starting point for its therapeutic mechanism. This interaction triggers a well-defined signaling cascade mediated by cGMP and PKG, leading to beneficial hemodynamic effects in the context of acute heart failure. The quantitative data and experimental protocols presented herein provide a foundational guide for researchers and drug development professionals working to further understand and leverage this critical cardiovascular pathway. Future research may focus on downstream targets of PKG and the potential for developing novel agonists with enhanced receptor specificity or improved pharmacokinetic profiles.

References

- 1. What is this compound used for? [synapse.patsnap.com]

- 2. Effect of this compound on Clinical Outcomes in Patients With Heart Failure: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What is the mechanism of this compound? [synapse.patsnap.com]

- 4. A friend within the heart: natriuretic peptide receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Molecular Signaling Mechanisms and Function of Natriuretic Peptide Receptor-A in the Pathophysiology of Cardiovascular Homeostasis [frontiersin.org]

- 6. academic.oup.com [academic.oup.com]

- 7. Innovative Therapeutics: Designer Natriuretic Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Frontiers | Cyclic GMP and PKG Signaling in Heart Failure [frontiersin.org]

- 10. ahajournals.org [ahajournals.org]

- 11. medchemexpress.com [medchemexpress.com]

- 12. Effects of this compound on the long-term prognosis of patients with acute decompensated chronic heart failure: the PROTECT multicenter randomized controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Effect of this compound on the 1 year prognosis of patients with acute decompensated heart failure - PMC [pmc.ncbi.nlm.nih.gov]

- 14. cGMP Signaling in the Cardiovascular System—The Role of Compartmentation and Its Live Cell Imaging - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacokinetics and Pharmacodynamics of Carperitide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carperitide, a synthetic analog of human alpha-atrial natriuretic peptide (α-hANP), is a pharmaceutical agent primarily utilized in the management of acute decompensated heart failure (ADHF).[1] As a member of the natriuretic peptide family, this compound exerts its therapeutic effects through a multifaceted mechanism of action that favorably modulates hemodynamic and renal parameters in patients with heart failure.[2] This technical guide provides a comprehensive overview of the pharmacokinetics and pharmacodynamics of this compound, with a focus on quantitative data, experimental methodologies, and the underlying physiological pathways.

Pharmacodynamics: Mechanism of Action and Physiological Effects

This compound's primary mechanism of action involves its binding to the natriuretic peptide receptor-A (NPR-A).[3] This receptor is a transmembrane protein that, upon ligand binding, exhibits guanylate cyclase activity, catalyzing the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[4] The subsequent elevation in intracellular cGMP concentration serves as a second messenger, activating protein kinase G (PKG) and initiating a cascade of downstream signaling events.[5]

The principal pharmacodynamic effects of this compound are:

-

Vasodilation: Increased cGMP levels in vascular smooth muscle cells lead to their relaxation, resulting in arterial and venous vasodilation. This reduces both cardiac preload and afterload, thereby decreasing the workload on the failing heart.[6]

-

Natriuresis and Diuresis: In the kidneys, this compound enhances the glomerular filtration rate and inhibits sodium reabsorption in the renal tubules.[7] This leads to increased excretion of sodium (natriuresis) and water (diuresis), which helps to alleviate fluid overload, a common manifestation of heart failure.[5]

-

Neurohormonal Modulation: this compound has been shown to inhibit the renin-angiotensin-aldosterone system (RAAS) and suppress sympathetic nervous system activity.[2] By counteracting these maladaptive neurohormonal pathways, this compound helps to mitigate the progressive nature of heart failure.

Signaling Pathway of this compound

Summary of Pharmacodynamic Effects

| Pharmacodynamic Parameter | Effect | Clinical Significance |

| Hemodynamics | ||

| Preload | Reduction | Alleviation of pulmonary and systemic congestion. |

| Afterload | Reduction | Decreased systemic vascular resistance, improving cardiac output. |

| Renal Function | ||

| Urine Output | Increase | Reduction of fluid overload. |

| Sodium Excretion | Increase | Correction of sodium and water retention. |

| Neurohormonal Systems | ||

| Renin-Angiotensin-Aldosterone System (RAAS) | Inhibition | Attenuation of vasoconstriction and sodium retention. |

| Sympathetic Nervous System | Suppression | Reduction in heart rate and myocardial oxygen demand. |

Pharmacokinetics: Absorption, Distribution, Metabolism, and Excretion

This compound is administered intravenously, ensuring complete bioavailability.[6] Its pharmacokinetic profile is characterized by a rapid onset of action and a short duration of effect, which allows for precise dose titration in the acute care setting.

Summary of Pharmacokinetic Parameters in Healthy Subjects

| Pharmacokinetic Parameter | Value (Mean ± SE) | Unit |

| Half-life (t½) | ||

| Fast component (t½α) | 1.7 ± 0.07 | minutes |

| Slow component (t½β) | 13.3 ± 1.69 | minutes |

| Volume of Distribution (Vd) | ||

| Central compartment (V1) | 5370 ± 855 | mL |

| At steady-state (Vss) | 11900 ± 1530 | mL |

| Clearance | ||

| Plasma Clearance | 1520 ± 121 | mL/min |

Data from a study in healthy subjects following bolus intravenous injection.[5]

Metabolism and Excretion: this compound is primarily cleared from the circulation through two main pathways:[3]

-

Receptor-mediated clearance: Binding to the natriuretic peptide clearance receptor (NPR-C) followed by internalization and lysosomal degradation.[7]

-

Enzymatic degradation: Hydrolysis by neutral endopeptidase (NEP), an enzyme present on the surface of various cells, including endothelial cells and renal tubular cells.[3][7]

Experimental Protocols

The investigation of this compound's pharmacokinetics and pharmacodynamics has been conducted through various clinical trials and preclinical studies. A typical clinical trial protocol is outlined below.

Representative Clinical Trial Protocol for this compound in Acute Heart Failure

-

Study Design: A multicenter, randomized, double-blind, placebo-controlled trial.

-

Patient Population: Patients admitted to the hospital with a diagnosis of acute decompensated heart failure, meeting specific inclusion and exclusion criteria (e.g., based on symptoms, hemodynamic parameters, and renal function).[8]

-

Intervention: Continuous intravenous infusion of this compound at a specified dose range (e.g., 0.0125 to 0.05 µg/kg/min) or a matching placebo for a defined duration (e.g., 24-72 hours).[3]

-

Pharmacokinetic Sampling: Serial blood samples are collected at predetermined time points during and after the infusion to measure plasma concentrations of this compound.

-

Pharmacodynamic Assessments:

-

Hemodynamic monitoring: Continuous monitoring of blood pressure, heart rate, pulmonary capillary wedge pressure, and cardiac output.

-

Renal function: Frequent measurement of urine output and urinary sodium excretion.

-

Biomarkers: Measurement of plasma cGMP, renin, aldosterone, and other relevant neurohormones.

-

-

Analytical Methodology:

-

This compound Quantification: Plasma concentrations of this compound are typically measured using validated bioanalytical methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) or immunoassays (e.g., ELISA).[9][10]

-

Biomarker Analysis: Commercially available assay kits are commonly used for the quantification of cGMP and other biomarkers.

-

Experimental Workflow for a this compound Clinical Trial

Conclusion

This compound is a valuable therapeutic option in the management of acute decompensated heart failure, possessing a well-defined pharmacodynamic profile characterized by beneficial hemodynamic and renal effects. Its pharmacokinetic properties, including a rapid onset and short half-life, make it suitable for intravenous administration in the acute setting. A thorough understanding of its pharmacokinetics and pharmacodynamics is crucial for optimizing its clinical use and for the development of novel natriuretic peptide-based therapies. Further research, including well-designed randomized controlled trials, is warranted to further elucidate the optimal dosing strategies and long-term clinical outcomes associated with this compound therapy.[3]

References

- 1. Estimation of absorption rate of alpha-human atrial natriuretic peptide from the plasma profile and diuretic effect after intranasal administration to rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effect of this compound on Clinical Outcomes in Patients With Heart Failure: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Effect of this compound on the 1 year prognosis of patients with acute decompensated heart failure - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Innovative Therapeutics: Designer Natriuretic Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The pharmacokinetics of alpha-human atrial natriuretic polypeptide in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. What is this compound used for? [synapse.patsnap.com]

- 7. Atrial Natriuretic Peptide: A Molecular Target of Novel Therapeutic Approaches to Cardio-Metabolic Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ClinicalTrials.gov [clinicaltrials.gov]

- 9. q2labsolutions.com [q2labsolutions.com]

- 10. chromatographyonline.com [chromatographyonline.com]

Carperitide's role in natriuresis and diuresis

An In-depth Technical Guide on Carperitide's Role in Natriuresis and Diuresis

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, a recombinant form of alpha-human atrial natriuretic peptide (α-hANP), plays a significant role in regulating cardiovascular homeostasis.[1] Primarily utilized in the clinical management of acute decompensated heart failure (ADHF), its therapeutic effects are largely mediated through potent natriuretic and diuretic actions, which alleviate fluid overload and reduce cardiac preload and afterload.[1][2][3] This document provides a comprehensive technical overview of the molecular mechanisms, physiological pathways, and experimental evidence underlying this compound-induced natriuresis and diuresis. It includes a summary of quantitative data from key studies, detailed experimental methodologies, and visualizations of the core signaling cascades and workflows.

Introduction to this compound

This compound is a 28-amino-acid synthetic peptide identical to the endogenous atrial natriuretic peptide (ANP) secreted by cardiac atrial myocytes in response to atrial distension and increased blood volume.[2][4] Its primary function is to counteract the renin-angiotensin-aldosterone system (RAAS), thereby regulating blood pressure and extracellular fluid volume.[5][6] In clinical practice, this compound is administered via continuous intravenous infusion, typically at doses ranging from 0.025 to 0.1 μg/kg/min, for the management of ADHF.[3][7][8]

Molecular Mechanism of Action: The cGMP Signaling Pathway

The physiological effects of this compound are initiated by its binding to the natriuretic peptide receptor-A (NPR-A), a transmembrane guanylyl cyclase-coupled receptor (pGC-A).[2][9][10] This interaction triggers a conformational change in the receptor, activating its intracellular guanylate cyclase domain.[2][11]

The activated enzyme catalyzes the conversion of guanosine triphosphate (GTP) to the second messenger, cyclic guanosine monophosphate (cGMP).[1][3][10] The subsequent elevation of intracellular cGMP levels activates downstream effectors, principally cGMP-dependent protein kinase G (PKG), which phosphorylates various target proteins to elicit the final physiological responses.[2][10]

Caption: this compound signaling pathway via NPR-A and cGMP.

Renal Mechanisms of Natriuresis and Diuresis

This compound exerts its natriuretic (sodium excretion) and diuretic (water excretion) effects through a combination of hemodynamic actions at the glomerulus and direct inhibition of sodium reabsorption in the renal tubules.[4][12]

Glomerular Effects

In the glomerulus, this compound induces vasodilation of the afferent arteriole and constriction of the efferent arteriole.[4][5][6] This dual action increases the hydrostatic pressure within the glomerular capillaries, leading to an enhanced glomerular filtration rate (GFR) and filtration fraction.[5][6] This hemodynamic effect contributes significantly to the initial increase in urine and sodium output.

Tubular Effects

The primary site for ANP-mediated natriuresis is the medullary collecting duct.[13] Elevated intracellular cGMP levels in the tubular epithelial cells inhibit sodium reabsorption through several mechanisms:

-

Inhibition of Cation Channels : cGMP directly inhibits cyclic nucleotide-gated (CNG) cation channels and epithelial sodium channels (ENaC) on the apical membrane of collecting duct cells, reducing sodium influx from the tubular fluid.[13][14]

-

Inhibition of Na+/K+-ATPase : The cGMP/PKG pathway can also inhibit the activity of the basolateral Na+/K+-ATPase pump, reducing the active transport of sodium out of the cell and into the interstitium.[14]

-

Antagonism of Aldosterone and Vasopressin : this compound suppresses the RAAS, leading to lower aldosterone levels, which further reduces sodium reabsorption.[2][3] It also counteracts the action of vasopressin (antidiuretic hormone) in the collecting duct, diminishing water reabsorption.[13][15]

Caption: Renal mechanisms of this compound action.

Quantitative Data on Natriuretic and Diuretic Effects

The clinical and preclinical effects of this compound on renal parameters have been documented in numerous studies. The following table summarizes key quantitative findings.

| Study/Model | This compound Dosage/Administration | Key Quantitative Outcomes (Natriuresis/Diuresis) |

| Human (Acute Heart Failure) [16] | Continuous IV infusion | Median urine output within the first 6 hours was 104.5 mL/h. A "good diuretic response" was defined as ≥100 mL/h. |

| Human (Cardiovascular Surgery) [4] | Continuous IV infusion | Increased urine output and creatinine clearance/GFR. Reduced serum creatinine levels and need for diuretics compared to control. |

| Human (Acute Renal Failure) [17] | Start dose of 0.05 μg·kg-1·min-1 IV for up to 7 days | Significantly increased creatinine clearance and suppressed further increases in serum creatinine. Increased urine volume was observed in oliguric patients. |

| Human (Acute Decompensated Heart Failure) [18] | Initial IV treatment | Poor diuretic responders had higher baseline blood urea nitrogen (BUN) levels. Lower body mass index (BMI) and higher BUN were independent factors associated with a poor diuretic response. |

| Rat (Endotoxemia Model) [5][6] | 1.8 μg/kg/h added to fluid resuscitation | Significantly improved both glomerular filtration and tubular flow rates in rats exposed to lipopolysaccharides. |

| Rat (Conscious, Renal Interstitial Infusion) [19] | Renal interstitial infusion of cGMP (the second messenger) | Infusion of cGMP into the renal interstitium increased urinary sodium excretion (UNaV) from ~0.6 mmol/24h to ~1.6 mmol/24h without altering GFR or renal blood flow, demonstrating a direct tubular effect. |

Experimental Protocols

Protocol for Assessing Diuretic Response in Human Clinical Trials

A representative methodology for evaluating this compound's effects in patients with acute heart failure is summarized from multiple clinical studies.[7][16][17]

-

Study Design : A prospective, randomized, controlled trial or a retrospective cohort study.

-

Patient Population : Hospitalized adult patients diagnosed with acute heart failure, often with inclusion criteria based on clinical signs (e.g., Framingham criteria) and potentially renal function (e.g., estimated GFR ≤ 60 ml/min/1.73 m²).[7][20] Exclusion criteria typically include end-stage renal failure on dialysis, severe hypotension, or a history of allergy to this compound.[7]

-

Intervention : Continuous intravenous infusion of this compound. A common dose is 0.025-0.05 μg/kg/min.[7] The control group receives standard therapy, which may include loop diuretics and other vasodilators.

-

Data Collection and Endpoints :

-

Primary Endpoint : Diuretic response, often measured as total urine output over a defined initial period (e.g., the first 6 hours of administration).[16]

-

Secondary Endpoints : Natriuresis (total urinary sodium excretion), changes in serum creatinine and BUN, hemodynamic parameters (blood pressure), and clinical outcomes (mortality, rehospitalization).[3]

-

-

Analysis : Comparison of endpoints between the this compound and control groups. Multivariate analysis is often used to identify independent predictors of a good diuretic response.[16]

Protocol for Assessing Renal Effects in a Preclinical Animal Model

This protocol is based on studies using a rat model of renal injury.[5][6]

-

Animal Model : Lipopolysaccharide (LPS)-induced endotoxemia in rats to simulate sepsis-associated acute kidney injury.

-

Experimental Groups :

-

Control Group (e.g., saline infusion).

-

LPS Group (receiving LPS to induce injury).

-

LPS + this compound Group (receiving LPS and subsequent this compound infusion).

-

-

Intervention : Following LPS administration, this compound is administered as a continuous infusion (e.g., 1.8 μg/kg/h) as part of a fluid resuscitation protocol.

-

Measurements :

-

Renal Hemodynamics : Measurement of GFR and renal blood flow using techniques such as inulin and para-aminohippurate (PAH) clearance.

-

Tubular Function : Assessment of urine flow rate and sodium excretion.

-

Biomarkers : Serum creatinine and BUN levels are measured to assess renal injury.

-

-

Analysis : Statistical comparison of measured parameters between the experimental groups to determine the effect of this compound on renal function during endotoxemia.

Caption: Generalized workflow for a clinical trial of this compound.

Conclusion

This compound is a potent therapeutic agent that induces significant natriuresis and diuresis, making it valuable for managing fluid overload in acute heart failure.[1][21] Its mechanism is firmly rooted in the activation of the NPR-A receptor and the subsequent production of the second messenger cGMP.[2] This signaling cascade results in favorable renal hemodynamic changes that increase GFR and direct tubular actions that inhibit sodium and water reabsorption, primarily in the collecting duct.[5][13][14] Understanding these detailed mechanisms and the quantitative effects of this compound is critical for optimizing its clinical use and for the development of novel therapies targeting the natriuretic peptide system.

References

- 1. What is this compound used for? [synapse.patsnap.com]

- 2. What is the mechanism of this compound? [synapse.patsnap.com]

- 3. Effect of this compound on Clinical Outcomes in Patients With Heart Failure: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cardiovascular and renal effects of this compound and nesiritide in cardiovascular surgery patients: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Protective Renal Effects of Atrial Natriuretic Peptide: Where Are We Now? [frontiersin.org]

- 6. Protective Renal Effects of Atrial Natriuretic Peptide: Where Are We Now? - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ClinicalTrials.gov [clinicaltrials.gov]

- 8. researchgate.net [researchgate.net]

- 9. Current Modulation of Guanylate Cyclase Pathway Activity—Mechanism and Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Guanylyl Cyclase/Atrial Natriuretic Peptide Receptor-A: Role in the Pathophysiology of Cardiovascular Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | Molecular Signaling Mechanisms and Function of Natriuretic Peptide Receptor-A in the Pathophysiology of Cardiovascular Homeostasis [frontiersin.org]

- 13. ANP-induced signaling cascade and its implications in renal pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Structure, signaling mechanism and regulation of natriuretic peptide receptor-guanylate cyclase - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Physiological effects of vasopressin and atrial natriuretic peptide in the collecting duct - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Predictors of a Good Diuretic Response and Administration Methods for this compound in Patients With Acute Heart Failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Effects of early diuretic response to this compound in acute decompensated heart failure treatment: A single-center retrospective study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Renal interstitial cGMP mediates natriuresis by direct tubule mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. ClinConnect | The Effects of this compound on Short and Long-term [clinconnect.io]

- 21. Multicenter prospective investigation on efficacy and safety of this compound for acute heart failure in the 'real world' of therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Carperitide in Canine Heart Failure Research

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the optimal use of carperitide, a synthetic analog of human atrial natriuretic peptide (ANP), in preclinical canine models of heart failure. The following sections detail its mechanism of action, summarize key quantitative data from various studies, and provide standardized experimental protocols for its administration and evaluation.

Introduction

This compound has emerged as a promising therapeutic agent in the management of acute decompensated heart failure. Its primary effects include vasodilation, diuresis, and natriuresis, which collectively reduce cardiac preload and afterload, thereby alleviating the hemodynamic stress on the failing heart.[1][2] In canine models of heart failure, this compound has been shown to improve hemodynamic parameters and renal function, making it a valuable tool for investigating the pathophysiology of heart failure and for the preclinical assessment of novel cardiac therapies.[3]

Mechanism of Action

This compound exerts its effects by binding to and activating the natriuretic peptide receptor-A (NPR-A), a particulate guanylate cyclase.[1][4] This activation leads to an increase in intracellular cyclic guanosine monophosphate (cGMP), which in turn mediates a cascade of downstream effects:

-

Vasodilation: Increased cGMP in vascular smooth muscle cells leads to their relaxation, resulting in both arterial and venous dilation. This reduces systemic vascular resistance (afterload) and central venous pressure (preload).[1][2]

-

Renal Effects: In the kidneys, this compound promotes diuresis (increased urine output) and natriuresis (increased sodium excretion), further contributing to a reduction in blood volume and cardiac preload.[3][5]

-

Neurohormonal Antagonism: this compound can counteract the renin-angiotensin-aldosterone system (RAAS), a key neurohormonal pathway that is often overactivated in heart failure and contributes to fluid retention and vasoconstriction.[6][7]

Signaling Pathway of this compound

Caption: Signaling pathway of this compound, leading to vasodilation and diuresis.

Quantitative Data Summary

The following tables summarize the reported dosages of this compound and its observed hemodynamic effects in various canine heart failure models.

Table 1: this compound Dosage Regimens in Canine Studies

| Study Focus | Dosage Administration | Key Findings |

| Acute Congestive Heart Failure | 0.1 - 1 µg/kg/min (intravenous infusion)[3] | Dose-dependent decrease in left ventricular end-diastolic pressure (LVEDP). |

| Low-Output Heart Failure | 0.1 - 1 µg/kg/min (intravenous infusion for 30 min)[2][5] | Decreased pulmonary arterial pressure and systemic vascular resistance; increased cardiac output. |

| Myocardial Ischemia/Reperfusion | 0.2 µg/kg/min (intravenous infusion)[8] | Reduced infarct size. |

| Coronary Vasodilation | 0.025 - 0.2 µg/kg/min (intracoronary infusion)[9] | A minimum dose of 0.1 µg/kg/min was required for maximal vasodilation. |

| Coronary Vasodilation (Bolus) | 2 ng/kg (threshold) - 2 µg/kg (bolus)[10] | Dose-related coronary vasodilation. |

Table 2: Hemodynamic and Renal Effects of this compound in Canine Heart Failure Models

| Parameter | Effect |

| Preload Indicators | |

| Left Ventricular End-Diastolic Pressure (LVEDP) | Decreased[3] |

| Pulmonary Capillary Wedge Pressure (PCWP) | Decreased[1] |

| Right Atrial Pressure (RAP) | Decreased[1][5] |

| Afterload Indicators | |

| Systemic Vascular Resistance (SVR) | Decreased[5] |

| Arterial Blood Pressure | Decreased[1] |

| Cardiac Performance | |

| Cardiac Output (CO) | Increased in low-output models[5], transient increases followed by slight decreases in others[1]. |

| Heart Rate (HR) | No significant change[1][3] |

| Myocardial Oxygen Consumption | Significantly reduced[3] |

| Renal Function | |

| Urine Volume | Increased[3][5] |

| Urinary Electrolyte Excretion | Increased[3] |

Experimental Protocols

The following are generalized protocols for the administration and evaluation of this compound in canine models of heart failure. These should be adapted based on the specific research question and institutional animal care and use committee (IACUC) guidelines.

Experimental Workflow for this compound Administration and Monitoring

Caption: A generalized experimental workflow for canine heart failure studies with this compound.

Animal Model of Heart Failure

A common method for inducing a model of acute congestive heart failure in dogs involves a combination of volume expansion and coronary artery ligation.[3] Another approach is rapid right ventricular pacing to induce cardiac failure.[11] For low-output heart failure models, volume expansion, ligation of the left anterior descending coronary artery, and methoxamine infusion have been used.[5]

This compound Administration

-

Preparation: Reconstitute lyophilized this compound in sterile saline to the desired concentration.

-

Route of Administration: Intravenous (IV) infusion is the most common route for systemic effects. For targeted cardiac effects, intracoronary administration can be utilized.[9]

-

Dosage: Based on the literature, a starting infusion rate of 0.1 µg/kg/min is recommended, with titration up to 1 µg/kg/min based on the desired hemodynamic response and tolerance.[3][5] For studies on infarct size reduction, a dose of 0.2 µg/kg/min has been shown to be effective.[8]

Monitoring and Data Collection

-

Hemodynamic Monitoring:

-

Place a catheter in a peripheral artery for continuous blood pressure monitoring.

-

A Swan-Ganz catheter can be inserted into the pulmonary artery for measurement of pulmonary artery pressure, PCWP, and cardiac output.

-

Central venous pressure can be monitored via a catheter in the jugular vein.

-

Record an electrocardiogram (ECG) continuously to monitor heart rate and rhythm.

-

-

Renal Function:

-

Insert a Foley catheter into the bladder to collect and measure urine output.

-

Collect urine samples at predetermined intervals for analysis of electrolyte concentrations.

-

-

Blood Sampling:

-

Collect blood samples at baseline and at various time points during and after this compound infusion to measure plasma concentrations of cGMP, renin, aldosterone, and other relevant biomarkers.[5]

-

Data Analysis

Analyze changes in hemodynamic and renal parameters from baseline and, if applicable, compare these changes to a control group receiving a placebo (e.g., saline). Statistical analysis should be performed to determine the significance of the observed effects.

Conclusion

This compound is a valuable pharmacological tool for the study of canine heart failure. The provided data and protocols offer a foundation for designing and conducting robust preclinical studies to further elucidate the therapeutic potential of this compound and to evaluate novel cardiovascular drugs. Researchers should carefully consider the specific aims of their study to select the most appropriate dosage regimen and experimental model.

References

- 1. [Effect of this compound (alpha-human atrial natriuretic polypeptide) on the cardiovascular system in experimental animals] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. [Effects of this compound (alpha-human atrial natriuretic peptide) on acute congestive heart failure in dogs] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Atrial Natriuretic Peptide in Cardiovascular Biology and Disease (NPPA) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. [Hemodynamic and neurohumoral effects of this compound (alpha-human atrial natriuretic peptide) in dogs with low-output heart failure] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. wvj.science-line.com [wvj.science-line.com]

- 7. researchgate.net [researchgate.net]

- 8. Alpha-human atrial natriuretic peptide, this compound, reduces infarct size but not arrhythmias after coronary occlusion/reperfusion in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound induces coronary vasodilation and limits infarct size in canine ischemic hearts: role of NO - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Effects of atrial natriuretic peptide in the canine coronary circulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Atrial natriuretic peptide in congestive heart failure in the dog: plasma levels, cyclic guanosine monophosphate, ultrastructure of atrial myoendocrine cells, and hemodynamic, hormonal, and renal effects - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Evaluating Carperitide Bioactivity

For Researchers, Scientists, and Drug Development Professionals

Introduction to Carperitide